2-bromo-6-(1H-pyrazol-5-yl)pyridine
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Overview
Description
2-bromo-6-(1H-pyrazol-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(1H-pyrazol-5-yl)pyridine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-6-(1H-pyrazol-5-yl)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The bromopyridine moiety can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)phenol
- 2-(1H-Pyrazol-3-yl)-1H-benzimidazole
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
2-bromo-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both a pyrazole ring and a bromopyridine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H6BrN3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-bromo-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12) |
InChI Key |
BTJVCXWTEQSJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=NN2 |
Origin of Product |
United States |
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